molecular formula C14H15BrN2O B13616844 5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole

5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole

Cat. No.: B13616844
M. Wt: 307.19 g/mol
InChI Key: BUGZSUUATXLOIH-ZDUSSCGKSA-N
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Description

5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position and a pyrrolidine moiety at the 3rd position of the indole ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole typically involves the following steps:

    Bromination: The indole ring is brominated at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Pyrrolidine Introduction: The 3rd position of the indole ring is functionalized with a pyrrolidine moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole is unique due to its specific substitution pattern and the presence of both bromine and pyrrolidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H15BrN2O

Molecular Weight

307.19 g/mol

IUPAC Name

(5-bromo-1H-indol-3-yl)-[(2S)-1-methylpyrrolidin-2-yl]methanone

InChI

InChI=1S/C14H15BrN2O/c1-17-6-2-3-13(17)14(18)11-8-16-12-5-4-9(15)7-10(11)12/h4-5,7-8,13,16H,2-3,6H2,1H3/t13-/m0/s1

InChI Key

BUGZSUUATXLOIH-ZDUSSCGKSA-N

Isomeric SMILES

CN1CCC[C@H]1C(=O)C2=CNC3=C2C=C(C=C3)Br

Canonical SMILES

CN1CCCC1C(=O)C2=CNC3=C2C=C(C=C3)Br

Origin of Product

United States

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